molecular formula C24H21NO5 B2785228 [2-(Benzhydrylamino)-2-oxoethyl] 2-(2-formylphenoxy)acetate CAS No. 474961-94-9

[2-(Benzhydrylamino)-2-oxoethyl] 2-(2-formylphenoxy)acetate

Cat. No.: B2785228
CAS No.: 474961-94-9
M. Wt: 403.434
InChI Key: VUGYPUITAYFUFG-UHFFFAOYSA-N
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Description

[2-(Benzhydrylamino)-2-oxoethyl] 2-(2-formylphenoxy)acetate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzhydrylamino group, an oxoethyl group, and a formylphenoxyacetate moiety. Its distinct chemical properties make it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Benzhydrylamino)-2-oxoethyl] 2-(2-formylphenoxy)acetate typically involves a multi-step process. One common method starts with the reaction of benzhydrylamine with chloroacetyl chloride to form N-benzhydrylamino-2-chloroacetamide. This intermediate is then reacted with 2-(2-formylphenoxy)acetic acid in the presence of a base, such as triethylamine, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent reaction conditions is crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

[2-(Benzhydrylamino)-2-oxoethyl] 2-(2-formylphenoxy)acetate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The benzhydrylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 2-(2-carboxyphenoxy)acetate.

    Reduction: [2-(Benzhydrylamino)-2-hydroxyethyl] 2-(2-formylphenoxy)acetate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[2-(Benzhydrylamino)-2-oxoethyl] 2-(2-formylphenoxy)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [2-(Benzhydrylamino)-2-oxoethyl] 2-(2-formylphenoxy)acetate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the binding pockets of these enzymes, disrupting their normal function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Similar Compounds

    [2-(Dimethylamino)-2-oxoethyl] 2-(4-hydroxyphenyl)acetate: Similar in structure but with a dimethylamino group instead of a benzhydrylamino group.

    [2-(Benzhydrylamino)-2-oxoethyl] 2-(2-hydroxyphenoxy)acetate: Similar but with a hydroxyl group instead of a formyl group.

Uniqueness

[2-(Benzhydrylamino)-2-oxoethyl] 2-(2-formylphenoxy)acetate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound for research and industrial applications .

Properties

IUPAC Name

[2-(benzhydrylamino)-2-oxoethyl] 2-(2-formylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO5/c26-15-20-13-7-8-14-21(20)29-17-23(28)30-16-22(27)25-24(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-15,24H,16-17H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUGYPUITAYFUFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)COC(=O)COC3=CC=CC=C3C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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